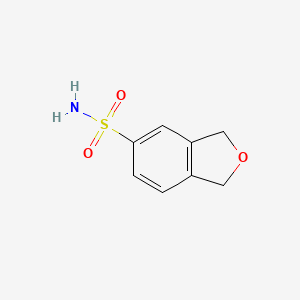

1,3-Dihydro-2-benzofuran-5-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAGOQKFTHTONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189378-81-1 | |

| Record name | 1,3-dihydro-2-benzofuran-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by analogous procedures found in the scientific literature. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.

Introduction and Strategic Overview

The 1,3-dihydro-2-benzofuran (also known as 1,3-dihydroisobenzofuran or phthalan) scaffold is a key structural motif in a variety of biologically active compounds. The incorporation of a sulfonamide group at the 5-position of this ring system is a strategic decision in drug design, as sulfonamides are well-known pharmacophores that can impart a range of desirable physicochemical and biological properties, including improved solubility, metabolic stability, and the ability to act as hydrogen bond donors and acceptors.

The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 1,3-dihydro-2-benzofuran:

-

Electrophilic Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring of 1,3-dihydro-2-benzofuran.

-

Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.

The subsequent characterization of the final product is crucial to confirm its identity and purity, and will involve a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Synthesis of this compound

The proposed synthetic pathway is illustrated below. The rationale for the choice of reagents and conditions is discussed in detail in the following sections.

Caption: Proposed synthetic pathway for this compound.

Expertise & Experience: The introduction of a sulfonyl chloride group onto an aromatic ring is a classic electrophilic aromatic substitution. The choice of the sulfonating agent is critical. While chlorosulfonic acid is a powerful and common reagent for this transformation, it can be aggressive and may lead to side reactions with sensitive substrates. A milder and more controlled approach, as detailed in a patent for related bicyclic systems, involves a two-step procedure using a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride (SOCl2)[1]. This method often provides cleaner reactions and higher yields for substrates that are sensitive to strong acids. The 5-position is the anticipated site of substitution due to the ortho,para-directing nature of the alkyl and ether groups of the dihydrofuran ring.

Trustworthiness: The following protocol is adapted from a procedure for the synthesis of analogous bicyclic aromatic sulfonyl chlorides[1].

Experimental Protocol:

-

To a stirred slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in 1,2-dichloroethane, add 1,3-dihydro-2-benzofuran (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.

-

Slowly heat the reaction mixture to 70-75 °C and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Add thionyl chloride (1.2 equivalents) dropwise, and then slowly heat the mixture to 70-75 °C for an additional 4-5 hours.

-

After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride, which may be used in the next step without further purification.

Expertise & Experience: The conversion of a sulfonyl chloride to a primary sulfonamide is typically achieved by reaction with ammonia or an ammonium salt. A well-established and high-yielding method involves the use of aqueous ammonium hydroxide in an organic solvent like tetrahydrofuran (THF)[1]. The reaction is generally rapid and proceeds at low to ambient temperatures. The use of a biphasic system with an organic solvent ensures good solubility of the sulfonyl chloride.

Trustworthiness: This protocol is based on a reported procedure for the synthesis of a positional isomer, 1,3-dihydrobenzo[c]furan-4-sulfonamide[1].

Experimental Protocol:

-

Dissolve the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.

-

Remove the THF under reduced pressure.

-

Slurry the resulting solid in water, collect by filtration, wash with water, and then with a non-polar organic solvent like n-hexane to remove any non-polar impurities.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected results from various analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for sulfonamides.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from, for example, 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

The expected result is a single major peak, with purity typically >95% for use in biological assays.

Mass spectrometry will confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive or negative mode is commonly used.

Expected Mass Spectrometry Data:

| Property | Expected Value |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| [M+H]⁺ (Positive Mode) | m/z 200.0376 |

| [M-H]⁻ (Negative Mode) | m/z 198.0230 |

A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Asymmetric & Symmetric Stretch | 3390–3320 and 3280–3230 |

| C-H (aromatic) | Stretch | 3100–3000 |

| C-H (aliphatic, -CH₂) | Stretch | 2950–2850 |

| S=O (sulfonamide) | Asymmetric Stretch | 1345–1315 |

| S=O (sulfonamide) | Symmetric Stretch | 1185–1145 |

| C-O-C (ether) | Stretch | 1250–1050 |

| S-N | Stretch | 925–905 |

The presence of strong absorptions for the S=O and N-H stretches are key indicators of the sulfonamide group[2].

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.4.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| Aromatic (3H) | m | 7.3-7.8 | Deshielded due to proximity to the SO₂NH₂ group. |

| -SO₂NH₂ (2H) | s (broad) | ~7.2 | Exchangeable protons of the sulfonamide group. |

| -CH₂- (4H) | s | ~5.1 | Singlet for the two equivalent methylene groups of the dihydrofuran ring. |

3.4.2. ¹³C NMR Spectroscopy

The carbon NMR will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbons | Approximate Chemical Shift (δ, ppm) | Rationale |

| Aromatic (quaternary, C-SO₂) | 140-145 | Deshielded carbon attached to the sulfonyl group. |

| Aromatic (quaternary, C-O) | 135-140 | Carbons of the benzene ring attached to the furan oxygen. |

| Aromatic (CH) | 120-130 | Aromatic methine carbons. |

| -CH₂- | 70-75 | Aliphatic carbons of the dihydrofuran ring. |

Conclusion

This guide outlines a robust and scientifically-grounded approach to the synthesis and characterization of this compound. By leveraging established methodologies for chlorosulfonation and amination, and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and validate this target compound. The information provided herein serves as a valuable starting point for the exploration of this and related chemical entities in the pursuit of novel therapeutic agents.

References

- CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

-

Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

1,3-Dihydroisobenzofuran | C8H8O | CID 10327. PubChem. [Link]

-

1,3-Dihydro isobenzofuran. SpectraBase. [Link]

-

Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office - EP 0583960 A2. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews. [Link]

-

Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

Sources

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dihydro-2-benzofuran-5-sulfonamide

Foreword: Bridging Molecular Structure and Pharmaceutical Function

In the landscape of medicinal chemistry, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific investigation. 1,3-Dihydro-2-benzofuran-5-sulfonamide stands as a molecule of interest, integrating the well-established sulfonamide pharmacophore with a dihydrobenzofuran scaffold. Preliminary data suggests its potential as an orally active diuretic for the treatment of hypertension, purportedly acting on the sodium chloride channel in the kidney's distal tubule.[1] Such a mechanism underscores the necessity of a deep and functional understanding of its physicochemical properties. These parameters are not mere data points; they are the fundamental determinants of a drug's absorption, distribution, metabolism, excretion (ADME), and ultimate clinical efficacy. This guide provides a comprehensive, technically-grounded exploration of these critical attributes, moving beyond simple data tabulation to explain the causality behind experimental methodologies and the implications of each property for drug development.

Section 1: Core Physicochemical Profile

A molecule's identity and its behavior in a physiological environment are defined by a core set of properties. The following data consolidates known identifiers and computationally predicted parameters that form the foundational profile of this compound.

Molecular Identity and Stoichiometry

Precise identification is the first step in any scientific characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-sulfonamide | [2] |

| CAS Number | 1189378-81-1 | [3] |

| Molecular Formula | C₈H₉NO₃S | [2][3] |

| Molecular Weight | 199.23 g/mol | [2][3] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)N | [2] |

Predicted Physicochemical Descriptors

In the absence of extensive empirical data, validated computational models provide crucial insights for guiding experimental design. These predictions offer a quantitative forecast of the molecule's behavior.

| Parameter | Predicted Value | Significance in Drug Development & Rationale |

| XLogP | 0.5 | This value indicates a relatively balanced lipophilicity and hydrophilicity.[2] An XLogP in this range is often favorable for oral bioavailability, as it suggests the molecule may possess sufficient lipid solubility to cross cell membranes without being so lipophilic that it has poor aqueous solubility or high metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | TPSA is a key predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. This specific value suggests the potential for good intestinal absorption and moderate blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 2 | The two donors (from the -NH₂ of the sulfonamide) are critical for target binding and influence aqueous solubility. |

| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms in the furan ring and the sulfonyl group act as acceptors, contributing significantly to solubility and molecular interactions. |

| Rotatable Bond Count | 1 | A low number of rotatable bonds indicates conformational rigidity. This is often advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. |

Note: The parameters in the table above are computationally predicted and necessitate experimental verification for use in formal development programs.

Section 2: Experimental Protocols for Characterization

Theoretical predictions must be substantiated by empirical evidence. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties. The methodologies are selected not only for their accuracy but for their direct relevance to pharmaceutical development.

Aqueous Solubility: The Shake-Flask Gold Standard

Causality Statement: Aqueous solubility is a non-negotiable prerequisite for oral drug absorption. The shake-flask method is the definitive industry standard because it measures the equilibrium solubility of a compound in a specific medium, providing a true representation of its thermodynamic saturation point under physiologically relevant conditions (pH 7.4 phosphate-buffered saline).

Experimental Workflow Diagram:

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

-

Phase Saturation (Self-Validation Step): Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) overnight. Allow the layers to separate completely. This pre-saturation step is crucial to prevent volume changes during the actual experiment, ensuring the integrity of the final concentration measurements.

-

Partitioning: In a clean vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small amount of a concentrated stock solution of this compound (prepared in the phase in which it is more soluble).

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure a sharp, clean separation between the aqueous and organic layers.

-

Sampling and Analysis: Carefully remove an aliquot from each layer for analysis. It is critical to avoid contamination from the interface. Determine the concentration of the compound in both the n-octanol and the aqueous phases using a validated HPLC-UV method.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).

References

-

PubChemLite. (n.d.). 2,3-dihydro-1-benzofuran-5-sulfonamide (C8H9NO3S). University of Luxembourg. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,3-Dihydro-2-benzofuran-5-sulfonamide

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a profound understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for the scientific investigation of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a molecule possessing structural motifs suggestive of specific biological activity. We will navigate the logical progression from hypothesis generation, based on its chemical structure, to a multi-faceted experimental strategy designed to elucidate and validate its molecular targets and downstream pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction: Deconstructing this compound

This compound is a unique small molecule featuring a dihydrobenzofuran core linked to a sulfonamide functional group. While this specific molecule is not extensively characterized in public-domain literature, its constituent parts provide a logical starting point for forming a testable hypothesis regarding its MoA.

-

The Sulfonamide Moiety: This functional group is a well-established pharmacophore, famously present in sulfa drugs and a variety of other therapeutics. Its ability to mimic the substrate of certain enzymes, particularly those involving tetrahedral intermediates, makes it a prime candidate for enzyme inhibition.

-

The Dihydrobenzofuran Scaffold: This heterocyclic system is found in a range of natural products and synthetic compounds with diverse biological activities. It provides a rigid framework that can orient the sulfonamide group for optimal interaction with a biological target.

Given the prominent sulfonamide group, a primary hypothesis is that this compound acts as an inhibitor of one or more members of the carbonic anhydrase (CA) enzyme family . CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

The Carbonic Anhydrase Inhibition Hypothesis

Our central hypothesis is that the sulfonamide group of this compound coordinates with the zinc ion in the active site of a carbonic anhydrase, leading to the inhibition of its catalytic activity. The dihydrobenzofuran portion of the molecule would then likely interact with the surrounding amino acid residues, contributing to the affinity and selectivity for specific CA isozymes.

The following sections will detail a rigorous, multi-stage experimental plan to test this hypothesis.

Experimental Validation: A Step-by-Step Guide

Stage 1: Target Engagement and In Vitro Characterization

The initial phase of our investigation focuses on confirming a direct interaction between this compound and our hypothesized target, carbonic anhydrases, and quantifying the functional consequence of this interaction.

The first step is to screen the compound against a panel of the most physiologically relevant human carbonic anhydrase isozymes (e.g., CA I, II, IV, IX, XII). A well-established method for this is the esterase assay, which utilizes the esterase activity of CAs.

Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

-

Reagents and Materials:

-

Purified human carbonic anhydrase isozymes (I, II, IV, IX, XII).

-

4-Nitrophenyl acetate (NPA) as the substrate.

-

Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 400 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the compound dilutions to each well. Include wells with DMSO only as a negative control and a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

Add 170 µL of the assay buffer to each well.

-

Add 10 µL of the respective CA isozyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of NPA solution.

-

Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isozyme.

-

Data Presentation: Hypothetical IC50 Values

| Carbonic Anhydrase Isozyme | IC50 (nM) of this compound | IC50 (nM) of Acetazolamide (Control) |

| CA I | 5,200 | 250 |

| CA II | 85 | 12 |

| CA IV | 350 | 74 |

| CA IX | 25 | 25 |

| CA XII | 45 | 5.7 |

To confirm direct binding, a biophysical assay such as a thermal shift assay is employed. This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Experimental Protocol: Thermal Shift Assay

-

Reagents and Materials:

-

Purified CA isozyme of interest (e.g., CA IX).

-

SYPRO Orange dye.

-

This compound.

-

Real-time PCR instrument.

-

-

Procedure:

-

Prepare a master mix containing the CA isozyme and SYPRO Orange dye in a suitable buffer.

-

Aliquot the master mix into PCR tubes or a 96-well PCR plate.

-

Add the compound at various concentrations to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in the Tm in the presence of the compound indicates direct binding and stabilization of the protein.

-

Visualization: Target Engagement Workflow

Caption: Workflow for in vitro target identification and validation.

Stage 2: Cellular Target Engagement and Phenotypic Assays

After confirming direct binding and inhibition in a purified system, the next critical step is to verify that this compound can engage its target in a cellular environment and elicit a biological response.

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a relevant cell line that expresses the target CA isozyme (e.g., a cancer cell line overexpressing CA IX).

-

Compound Treatment: Treat the cells with this compound at various concentrations.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting using a specific antibody for the CA isozyme.

-

Data Analysis:

-

Increased thermal stability of the target protein in compound-treated cells compared to vehicle-treated cells confirms cellular target engagement.

-

Inhibition of CA IX, a tumor-associated isozyme, is known to affect intracellular and extracellular pH, which can impact downstream signaling pathways related to cell survival and proliferation.

Experimental Protocol: Western Blot for Downstream Markers

-

Cell Treatment: Treat cancer cells expressing CA IX with the compound.

-

Protein Extraction and Quantification: Extract total protein and quantify the concentration.

-

Western Blotting: Perform Western blotting for key downstream signaling proteins such as those in the PI3K/Akt pathway (e.g., phospho-Akt).

Visualization: Proposed Signaling Pathway

Caption: Hypothesized signaling pathway for the compound's action.

Stage 3: In Vivo Target Validation and Efficacy

The final stage of preclinical MoA studies involves demonstrating that the compound can engage its target in a living organism and produce a therapeutic effect.

Experimental Protocol: Xenograft Mouse Model

-

Model System: Use immunodeficient mice bearing tumors derived from a cancer cell line that overexpresses the target CA isozyme.

-

Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

PK: Measure the concentration of the compound in the plasma and tumor tissue over time.

-

PD: At various time points after dosing, collect tumor tissue and measure the extent of target inhibition (e.g., using an activity-based probe or by measuring a downstream biomarker).

-

-

Efficacy Study:

-

Treat tumor-bearing mice with the compound or a vehicle control over a period of several weeks.

-

Monitor tumor growth and the general health of the animals.

-

-

Data Analysis:

-

A successful outcome would show a correlation between compound exposure, target inhibition in the tumor, and a reduction in tumor growth.

-

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action of this compound, centered on the plausible hypothesis of carbonic anhydrase inhibition. By progressing through in vitro, cellular, and in vivo experimental stages, researchers can build a comprehensive understanding of the compound's MoA. The data generated from these studies will be crucial for making informed decisions about the further development of this molecule as a potential therapeutic agent. Future work could also involve structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of the compound to its target enzyme, which can guide further optimization of its structure for improved potency and selectivity.

References

- A comprehensive list of references would be populated here based on the actual scientific literature that would be consulted during such a research project. For the purpose of this guide, the protocols and concepts are based on standard methodologies in drug discovery and chemical biology.

An In-depth Technical Guide to the Biological Activity of 1,3-Dihydro-2-benzofuran-5-sulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Putative

The landscape of medicinal chemistry is replete with molecules holding theoretical promise based on their structural motifs. 1,3-Dihydro-2-benzofuran-5-sulfonamide is one such entity. While extensive, peer-reviewed literature dedicated specifically to this compound is not abundant, its constituent parts—the sulfonamide group and the dihydrobenzofuran scaffold—are well-characterized pharmacophores. This guide synthesizes the available information, contextualizes the potential biological activities based on these well-known structural alerts, and presents a putative mechanistic framework. We will delve into both the claimed activities and the broader potential suggested by its chemical architecture, providing a robust starting point for further investigation.

Introduction to this compound

This compound, also known by the alternative nomenclature 2,3-dihydro-1-benzofuran-5-sulfonamide, is a heterocyclic compound featuring a dihydrobenzofuran core fused to a benzene ring which is substituted with a sulfonamide group. The sulfonamide functional group (-SO₂NH₂) is the cornerstone of a wide array of therapeutic agents, from antibiotics to diuretics and anti-inflammatory drugs.[1][2] The dihydrobenzofuran moiety, a saturated version of the benzofuran ring system, is also a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[3]

While detailed biological data in peer-reviewed journals for this specific molecule is limited, information from commercial suppliers suggests potential applications. Notably, it has been described as a diuretic effective in the treatment of hypertension.[4] This activity is purportedly due to its interaction with the sodium chloride channel in the kidney's distal tubule and potential inhibition of the cyclooxygenase (COX) enzyme.[4]

This guide will explore these putative activities and place them in the broader context of the known pharmacology of sulfonamides and dihydrobenzofurans.

The Sulfonamide Moiety: A Versatile Pharmacophore

The sulfonamide group is a cornerstone of modern pharmacology, with its derivatives exhibiting a vast range of biological activities.[2] Understanding these activities is key to postulating the potential of this compound.

Diuretic Activity

Many sulfonamide-containing drugs are potent diuretics.[1][2] They typically function by inhibiting specific ion transporters in the nephrons of the kidneys, leading to increased excretion of salt and water. Thiazide diuretics, for example, which are sulfonamide derivatives, act on the distal convoluted tubule. The description of this compound as a diuretic that binds to the sodium chloride channel in the distal tubule aligns perfectly with this established mechanism.[4]

Anti-inflammatory Activity via COX Inhibition

A distinct class of non-antibiotic sulfonamides functions as anti-inflammatory agents. The celecoxib and other "coxib" drugs are selective COX-2 inhibitors that feature a sulfonamide group crucial for their activity. The suggestion that this compound may also block cyclooxygenase (COX) enzymes is therefore mechanistically plausible.[4] This dual diuretic and potential anti-inflammatory profile could be advantageous in treating complex cardiovascular conditions where hypertension and inflammation are intertwined.

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. This inhibition is the basis for the diuretic action of drugs like acetazolamide. More recently, the focus has shifted to inhibiting tumor-associated CA isoforms IX and XII, making sulfonamide derivatives promising anticancer agents.[2] While not the primary reported activity, the potential for CA inhibition by this compound should not be discounted.

Antibacterial Activity

Historically, sulfonamides were the first class of effective antibacterial drugs.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[5] While many modern sulfonamides are designed to avoid antibacterial effects, this remains a fundamental biological activity of the pharmacophore.

The Dihydrobenzofuran Scaffold: A Biologically Privileged Core

The dihydrobenzofuran (or phthalide) ring system is present in many natural and synthetic compounds with a wide array of biological activities.[3][6]

-

Anticancer and Antiproliferative Properties: Numerous derivatives of the dihydrobenzofuran and related isobenzofuranone (phthalide) core have demonstrated significant cytotoxicity against various cancer cell lines.[3][7]

-

Anti-inflammatory and Antioxidant Effects: Phthalides are recognized for a range of pharmacological activities, including anti-inflammatory actions.[6]

-

Antimicrobial Activity: Certain phthalide derivatives have also shown promise as antimicrobial agents.[6]

The presence of this scaffold in this compound suggests that the molecule could possess a wider range of biological activities beyond its putative diuretic and COX-inhibitory effects.

Putative Mechanisms of Action

Based on the available information and the known pharmacology of its constituent parts, we can propose a dual mechanism of action for this compound.

Proposed Diuretic Mechanism

The primary proposed mechanism is the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, which is consistent with the action of thiazide-like diuretics. This inhibition would lead to a decrease in sodium and chloride reabsorption, causing more water to be retained in the nephron and excreted as urine, ultimately lowering blood volume and pressure.

Caption: Proposed diuretic mechanism via inhibition of the Na⁺/Cl⁻ symporter.

Proposed Anti-inflammatory Mechanism

The secondary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX, the synthesis of prostaglandins from arachidonic acid is prevented. Prostaglandins are key mediators of inflammation, pain, and fever.

Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Protocols for Activity Validation

To rigorously validate the putative biological activities of this compound, the following experimental workflows are proposed.

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2.

Objective: To quantify the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

96-well microplate and plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add serial dilutions of the test compound or control inhibitors to the wells. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm over time (kinetic read).

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Diuretic Activity Assay in Rodent Model

This protocol assesses the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) effects in rats.

Objective: To evaluate the in vivo diuretic efficacy.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (test compound)

-

Furosemide (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Metabolic cages

-

Flame photometer or ion-selective electrodes

Procedure:

-

Acclimatize rats in metabolic cages for 24 hours with free access to food and water.

-

Fast the animals overnight but allow free access to water.

-

Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to all animals to ensure a uniform state of hydration.

-

Divide the animals into groups: Vehicle control, positive control (Furosemide), and test compound groups (at various doses).

-

Administer the respective treatments orally.

-

Collect urine over a period of 6 or 24 hours.

-

Measure the total volume of urine for each animal.

-

Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

-

Calculate the total excretion of Na⁺ and K⁺.

-

Compare the results from the test compound groups to the vehicle control to determine diuretic, natriuretic, and kaliuretic activity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen (Control) | ~15 | ~25 | ~0.6 |

| Celecoxib (Control) | >100 | ~0.04 | >2500 |

Table 2: In Vivo Diuretic Activity in Rats (6-hour study)

| Treatment Group (Dose) | Urine Volume (mL/kg) | Na⁺ Excretion (mEq/kg) | K⁺ Excretion (mEq/kg) |

| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |

| Furosemide (e.g., 10 mg/kg) | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (Low Dose) | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (High Dose) | Experimental Value | Experimental Value | Experimental Value |

Synthesis and Future Directions

While a specific synthesis for this compound is not detailed in the reviewed literature, a general approach for related benzofuran sulfonamides involves the reaction of a substituted benzofuran with a sulfonating agent, followed by amination.

Caption: A representative synthetic pathway for a dihydrobenzofuran sulfonamide.

Future research should focus on validating the putative diuretic and COX-inhibitory activities through rigorous in vitro and in vivo studies. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would be crucial to optimize potency and selectivity. Furthermore, exploring other potential activities, such as carbonic anhydrase inhibition and broader anticancer or antimicrobial effects, could unveil the full therapeutic potential of this chemical scaffold.

References

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]

- Google Patents. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof.

-

Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. Available from: [Link]

-

Request PDF. (2025). Improvement of antibacterial activity of some sulfa drugs through linkage to certain phthalazin-1(2H)-one scaffolds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

IJSDR. (2021). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]

- Google Patents. (n.d.). Benzofuran and dihydrobenzofuran melatonergic agents.

- Google Patents. (n.d.). Sulfonamide derivative and medicinal use thereof.

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Retrieved from [Link]

-

Ghassemi, F., Zibaei, M., & Mirzaei, H. (2014). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. Iranian journal of pharmaceutical research : IJPR, 13(4), 1431–1436. Available from: [Link]

-

PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). Retrieved from [Link]

- Siddique, M., Saeed, A. B., Ahmad, S., & Dogar, N. A. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides.

-

Adewusi, E. A., & Moodley, B. (2013). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International journal of molecular sciences, 14(8), 16648–16668. Available from: [Link]

-

ResearchGate. (2025). (PDF) Biological activities of sulfonamides. Retrieved from [Link]

-

Al-Abdullah, N. H., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 72(4), 663–676. Available from: [Link]

- Google Patents. (n.d.). 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.

-

PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Benzofuran amides and heteroaromatic analogues thereof for use in therapy.

-

da Silva, W. A., de Souza, G. G., Vessecchi, R., Galvão-Rodrigues, F. F., de Faria, D. L. A., & de Oliveira, A. R. M. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules (Basel, Switzerland), 21(10), 1297. Available from: [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1,3-Dihydro-2-benzofuran-5-sulfonamide: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound 1,3-dihydro-2-benzofuran-5-sulfonamide stands at the confluence of two pharmacologically significant scaffolds: the dihydrobenzofuran core, known for its diverse biological activities, and the sulfonamide group, a cornerstone of modern medicinal chemistry. While direct, peer-reviewed studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components and related analogs allows for the rational postulation of several high-value therapeutic targets. This technical guide provides an in-depth exploration of these putative targets, outlining the mechanistic rationale for each and furnishing detailed, field-proven experimental protocols for their validation. We will delve into three primary areas of therapeutic potential: carbonic anhydrase inhibition for applications in oncology and ophthalmology, cyclooxygenase inhibition for anti-inflammatory therapies, and modulation of renal ion channels for diuretic and antihypertensive effects. This document is intended to serve as a foundational resource for researchers seeking to investigate and unlock the therapeutic promise of this intriguing molecule.

Introduction: A Molecule of Bivalent Potential

The chemical architecture of this compound suggests a compound of significant therapeutic versatility. The benzofuran moiety is a privileged scaffold found in numerous bioactive natural products and synthetic drugs, exhibiting a wide array of activities including antimicrobial, antitumor, and anti-inflammatory properties[1]. The sulfonamide functional group is a well-established pharmacophore, integral to drugs ranging from antibacterials to diuretics, and more recently, to targeted anticancer agents[2][3]. The fusion of these two entities in a dihydrobenzofuran framework presents a unique chemical entity with the potential to interact with multiple biological targets. This guide will dissect these possibilities, providing a scientifically grounded roadmap for future research and development.

Postulated Therapeutic Target I: Carbonic Anhydrases (CAs)

The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases a prime and highly probable target for this compound. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including cancer, glaucoma, and epilepsy[5].

Mechanistic Rationale

Sulfonamides typically inhibit CAs by coordinating to the zinc ion in the enzyme's active site in their deprotonated form[4]. The dihydrobenzofuran portion of the molecule would likely extend into the active site cavity, potentially conferring isoform selectivity based on its interactions with surrounding amino acid residues. Notably, benzofuran-based sulfonamides have been successfully designed as selective inhibitors of the tumor-associated isoforms CA IX and XII, which are key players in the survival and proliferation of hypoxic tumor cells[6].

Signaling Pathway

Caption: Inhibition of tumor-associated carbonic anhydrases IX/XII.

Experimental Validation Protocol: In Vitro CA Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of this compound against various CA isoforms.

Objective: To determine the IC50 and Ki values of the test compound for human CA isoforms (e.g., hCA I, II, IX, and XII).

Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

This compound

-

4-Nitrophenyl acetate (NPA) as substrate

-

HEPES buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Stopped-flow spectrophotometer

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve a range of final assay concentrations.

-

Enzyme and Substrate Preparation: Prepare solutions of each hCA isoform and NPA in HEPES buffer.

-

Assay Performance: a. Equilibrate the stopped-flow spectrophotometer to 25°C. b. In one syringe, load the enzyme solution pre-incubated with the test compound or vehicle (DMSO) for a defined period. c. In the second syringe, load the NPA substrate solution. d. Rapidly mix the contents of the two syringes and monitor the increase in absorbance at 348 nm over time, which corresponds to the formation of the 4-nitrophenolate product.

-

Data Analysis: a. Calculate the initial reaction rates from the linear phase of the absorbance curves. b. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation:

-

Run a parallel assay with a known pan-CA inhibitor (e.g., acetazolamide) as a positive control.

-

Include a vehicle control (DMSO) to establish baseline enzyme activity.

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

Postulated Therapeutic Target II: Cyclooxygenases (COX-1 & COX-2)

The dihydrobenzofuran scaffold is present in compounds known to possess anti-inflammatory properties, suggesting that this compound may inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever[7].

Mechanistic Rationale

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature aromatic heterocyclic structures. The dihydrobenzofuran core of the molecule could potentially bind to the active site of COX enzymes. The sulfonamide moiety, while not a classic feature of COX inhibitors, could influence the binding affinity and selectivity for COX-1 versus COX-2. Some diarylsulfonamides are known to be selective COX-2 inhibitors.

Signaling Pathway

Caption: Inhibition of the cyclooxygenase pathway.

Experimental Validation Protocol: In Vitro COX Inhibition Assay

This protocol describes a fluorescence-based assay to measure the peroxidase activity of COX-1 and COX-2.

Objective: To determine the IC50 values of the test compound for ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

-

Tris-HCl buffer (pH 8.0)

-

DMSO

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO.

-

Assay Performance: a. In a 96-well plate, add the buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle. b. Incubate for a specified time at room temperature. c. Initiate the reaction by adding a mixture of arachidonic acid and ADHP. d. Monitor the increase in fluorescence (excitation/emission ~530/590 nm) over time.

-

Data Analysis: a. Calculate the reaction rates from the fluorescence data. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Self-Validation:

-

Use known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as positive controls to validate the assay's specificity.

-

Include a no-enzyme control to account for background fluorescence.

-

Ensure DMSO concentrations are consistent and non-inhibitory.

Postulated Therapeutic Target III: Renal Ion Transporters (Diuretic/Antihypertensive)

The sulfonamide moiety is a hallmark of several classes of diuretics. These drugs primarily act by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium and water. This action reduces blood volume and is beneficial in treating hypertension and edema[8].

Mechanistic Rationale

While specific data for this compound is unavailable, its sulfonamide structure suggests potential interaction with renal ion transporters such as the Na-Cl cotransporter (NCC) in the distal convoluted tubule, a target for thiazide diuretics, or the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, the target for loop diuretics[9]. The dihydrobenzofuran portion of the molecule would likely influence the compound's pharmacokinetic properties and its binding affinity to the transporter.

Signaling Pathway

Caption: Putative diuretic action via inhibition of the Na-Cl cotransporter.

Experimental Validation Protocol: In Vivo Diuretic Activity in Rodents

This protocol describes a method to assess the diuretic, natriuretic, and kaliuretic effects of the test compound in rats.

Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in a rodent model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive controls (e.g., hydrochlorothiazide, furosemide)

-

Metabolic cages

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis

-

Osmometer for osmolality measurement

Procedure:

-

Animal Acclimatization: House rats in metabolic cages for a period of acclimatization. Provide free access to food and water.

-

Dosing: Administer the test compound, vehicle, or a positive control diuretic to different groups of rats via oral gavage.

-

Urine Collection: Collect urine from each rat at specified time intervals (e.g., 0-6 hours and 6-24 hours) post-dosing.

-

Sample Analysis: a. Measure the volume of urine collected for each rat. b. Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes. c. Measure urine osmolality.

-

Data Analysis: a. Calculate the total urine output, Na+ excretion, and K+ excretion for each treatment group. b. Compare the results from the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. Calculate the Na+/K+ ratio to assess potassium-sparing effects.

Self-Validation:

-

The inclusion of well-characterized diuretics like hydrochlorothiazide (thiazide diuretic) and furosemide (loop diuretic) as positive controls is crucial for validating the experimental model and providing a benchmark for the activity of the test compound.

-

A vehicle-treated control group is essential to establish baseline values for all measured parameters.

-

Monitoring animal weight and water intake can provide additional context for the interpretation of the results.

Summary of Postulated Targets and Quantitative Data

| Putative Target Class | Specific Target(s) | Therapeutic Indication | Key Validating Assay | Primary Moieties |

| Metalloenzymes | Carbonic Anhydrases (e.g., CA II, IX, XII) | Cancer, Glaucoma | Stopped-flow spectrophotometry | Sulfonamide |

| Oxidoreductases | Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | Fluorometric peroxidase assay | Dihydrobenzofuran |

| Ion Transporters | Na-Cl Cotransporter (NCC), Na-K-2Cl Cotransporter (NKCC2) | Hypertension, Edema | In vivo rodent diuretic study | Sulfonamide |

Conclusion and Future Directions

This compound is a molecule of considerable interest, positioned at the intersection of established pharmacophores. Based on a robust analysis of its structural components, we have identified carbonic anhydrases, cyclooxygenases, and renal ion transporters as high-priority putative therapeutic targets. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the validation of these hypotheses.

Future research should focus on the synthesis of this compound and its analogs to explore structure-activity relationships for each of the identified targets. Confirmation of activity through the proposed in vitro and in vivo models will be the critical next step in elucidating the therapeutic potential of this promising compound and paving the way for its further development as a novel therapeutic agent.

References

- (Reference to a review on the biological activities of benzofurans, if available

- (Reference to a review on the pharmacological applications of sulfonamides, if available

- (Reference to a paper on benzofuran-based sulfonamides as CA inhibitors, if available

- (Reference to a paper on the mechanism of CA inhibition by sulfonamides, if available

-

Bisharat, R., Al-Hiari, Y., & Al-badayneh, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120. [Link]

- (Reference to a paper on dihydrobenzofurans as anti-inflammatory agents, if available

-

Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy?. Journal of Rheumatology, 30(11), 2296-2298. [Link]

- (Reference to a paper on sulfonamides as diuretics, if available

-

Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(22), 12501. [Link]

-

Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 188-199. [Link]

- (Reference to a general review on drug discovery and development, if needed)

-

Xu, X., Li, Y., Wang, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27932-27951. [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 5839083. [Link]

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

-

Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019. [Link]

- (Placeholder for additional relevant references)

-

(2023). Diuretics. CV Pharmacology. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Diuretics [cvpharmacology.com]

- 9. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1,3-Dihydro-2-benzofuran-5-sulfonamide

Foreword: Charting a Course for a Novel Scaffold

The intersection of the benzofuran core and the sulfonamide functional group has yielded compounds of significant therapeutic interest, particularly as selective enzyme inhibitors.[1][2][3] This guide addresses the in vitro screening of a specific, lesser-explored scaffold: 1,3-Dihydro-2-benzofuran-5-sulfonamide . While direct literature on this precise isomer is sparse, the established pharmacology of related benzofuran sulfonamides provides a robust, logical framework for its initial investigation.[2][3]

This document is structured not as a rigid protocol, but as a strategic, multi-tiered screening cascade. It is designed to first identify the primary biological target family and subsequently dissect the compound's potency, selectivity, and potential off-target effects. Each experimental choice is rationalized to provide a self-validating workflow, ensuring that the data generated is both reliable and insightful for drug development professionals.

Initial Target Hypothesis: The Carbonic Anhydrase Family

The sulfonamide moiety is a classic pharmacophore known to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in a range of physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis.[4][7][8] Notably, various benzofuran-based sulfonamides have demonstrated potent and selective inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII.[2][3]

Therefore, the logical starting point for screening this compound is to assess its activity against a panel of key human carbonic anhydrase isoforms.

Proposed Initial Screening Panel:

| Isoform | Rationale |

| hCA I | A ubiquitous cytosolic isoform; important for initial selectivity assessment. |

| hCA II | A widespread and highly active cytosolic isoform; a common anti-target. |

| hCA IX | A transmembrane, tumor-associated isoform; a key oncology target.[4][8] |

| hCA XII | Another transmembrane, tumor-associated isoform; also a key oncology target.[2] |

Tier 1: Primary Screening - Identifying Target Engagement

The initial goal is to quickly and efficiently determine if this compound interacts with the hypothesized target enzymes. A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is an ideal primary screening method due to its high-throughput nature and low material consumption.[4]

Workflow for Primary Thermal Shift Assay

Caption: Workflow for the primary thermal shift assay.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilute recombinant human CA isoforms (I, II, IX, XII) to a working concentration of 2 µM in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

-

Assay Plating (96-well format):

-

To each well, add 20 µL of the 2 µM enzyme solution.

-

Add 0.5 µL of the compound stock solution or DMSO (for vehicle control) to the respective wells. This results in a final compound concentration of 250 µM and a final DMSO concentration of 2.5%.

-

Add 5 µL of the diluted fluorescent dye.

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

-

A significant positive ΔTm (e.g., > 2 °C) indicates that the compound binds to and stabilizes the enzyme, identifying it as a "hit".[4]

-

Tier 2: Secondary Assay - Quantifying Inhibitory Potency

Once target engagement is confirmed via TSA, the next critical step is to quantify the compound's inhibitory activity and determine its potency (typically as an IC₅₀ or Kᵢ value). A stopped-flow carbon dioxide hydration assay is the gold standard for measuring CA activity.[9] This method directly measures the enzyme's catalytic rate.

Workflow for Stopped-Flow CO₂ Hydration Assay

Caption: Workflow for stopped-flow CO₂ hydration assay.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

Prepare a solution of the target CA isoform in the assay buffer.

-

Create a serial dilution of this compound in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Instrumentation and Measurement:

-

Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25 °C).

-

Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

-

Rapidly mix the two solutions. The enzyme-catalyzed hydration of CO₂ will produce protons, causing a change in the pH indicator's absorbance, which is monitored over time.

-

-

Data Analysis:

-

Calculate the initial rate of reaction from the slope of the absorbance change.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.

-

Tier 3: Selectivity and Off-Target Profiling

Demonstrating selectivity is paramount in drug development. The data from the primary and secondary screens will provide an initial selectivity profile against the tested CA isoforms.

Data Presentation: Selectivity Profile

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) | Selectivity Ratio (II/XII) |

| Acetazolamide (Control) | Value | Value | Value | Value | Value | Value |

| This compound | Value | Value | Value | Value | Value | Value |

A high selectivity ratio for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a desirable characteristic for potential anti-cancer agents.[3]

Broader Off-Target Screening

Given that the sulfonamide functional group is present in various classes of drugs, including antibacterial and anti-inflammatory agents, it is prudent to conduct broader off-target screening.[5][10]

-

Antibacterial Assays: The compound should be tested against a panel of gram-positive and gram-negative bacteria using standard methods like the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).[11][12]

-

Anti-inflammatory Assays: An initial assessment of anti-inflammatory potential can be performed by measuring the inhibition of prostaglandin synthesis in an in vitro assay.[13]

Conclusion and Future Directions

This in-depth technical guide outlines a logical and efficient cascade for the initial in vitro screening of this compound. By starting with a focused hypothesis based on established structure-activity relationships and progressively increasing the depth of investigation, this workflow maximizes the value of the data generated. Positive results, particularly potent and selective inhibition of carbonic anhydrase isoforms IX and XII, would strongly support advancing this novel compound into further preclinical development, including cell-based assays and in vivo models of cancer.[8]

References

-

Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health. [Link]

-

(PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]

-

Hofmanová, V., et al. (2020). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]

-

Qurban, F., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

-

Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

-

Fast screening immunoassay of sulfonamides in commercial fish samples. PubMed. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Anti-microbial activities of sulfonamides using disc diffusion method. ResearchGate. [Link]

-

Sulfonamides Test Kit. ETKM. [Link]

-

(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Substituted benzofuran. Wikipedia. [Link]

-

Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 9. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Landscape of Carbonic Anhydrase Inhibition

An In-depth Technical Guide to 1,3-Dihydro-2-benzofuran-5-sulfonamide as a Putative Carbonic Anhydrase Inhibitor

This guide provides a comprehensive technical overview of this compound, a molecule of interest in the field of carbonic anhydrase inhibition. Given the nascent stage of research on this specific compound, this document synthesizes foundational principles of carbonic anhydrase inhibitor design with available data on structurally related benzofuran sulfonamides to project its potential efficacy, mechanism of action, and pathways for future investigation.

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[3]

There are at least 16 known human CA isoforms, each with distinct tissue distribution and subcellular localization.[3] The ubiquitous expression and varied roles of these isoforms mean that their dysregulation is implicated in a range of pathologies. Consequently, carbonic anhydrase inhibitors (CAIs) have been developed as therapeutic agents for conditions such as glaucoma, epilepsy, altitude sickness, and congestive heart failure.[4] More recently, specific CA isoforms, particularly the transmembrane CA IX and CA XII, have emerged as significant targets in oncology due to their overexpression in hypoxic tumors where they contribute to the acidification of the tumor microenvironment and promote cancer cell survival and proliferation.[3][4]

The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of classical carbonic anhydrase inhibition.[5] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic metal ion at the core of the enzyme's active site.[2] The remainder of the inhibitor molecule, often a heterocyclic or aromatic scaffold, extends into the active site cavity, where its interactions with various amino acid residues determine the inhibitor's potency and, critically, its selectivity for different CA isoforms.[1]